4-Chlorophenyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of 4-Chlorophenyl isocyanate involves the reaction of triphosgene with p-chloroaniline. Optimal conditions include using 1,2-dichloroethane as the solvent, a mole ratio of triphosgene to p-chloroaniline of 1:2, and conducting the reaction at 75-82°C for 4.5 hours to achieve an 81% yield. These conditions are critical for the efficient production of 4-Chlorophenyl isocyanate, highlighting the importance of solvent choice, temperature control, and precise reactant ratios in synthetic organic chemistry (Li Yan-wei, 2005).
Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl isocyanate and its derivatives have been extensively studied, revealing the intricate details of their conformation and electronic properties. For example, the synthesis and structural analysis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole provide insights into the molecular geometry, spectral characteristics, and quantum chemical calculations of such compounds. These studies are fundamental in understanding the reactivity and potential applications of 4-Chlorophenyl isocyanate derivatives (S. Eryılmaz et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 4-Chlorophenyl isocyanate includes its ability to undergo hydrolysis in diethyl ether solution, forming 4-chloroaniline as the final organic product through a two-stage process involving the loss of carbon dioxide from initially formed carbamic acid. These reactions are temperature-dependent and follow first-order kinetics, offering a glimpse into the complex mechanisms underlying isocyanate chemistry (R. S. Satchell & R. Nyman, 1981).
Physical Properties Analysis
The study of 4-Chlorophenyl isocyanate's physical properties, including its phase behavior, solubility, and thermal stability, is crucial for its application in various industrial processes. These properties are determined by the compound's molecular structure and influence its handling, storage, and application in chemical syntheses.
Chemical Properties Analysis
4-Chlorophenyl isocyanate participates in a range of chemical reactions, demonstrating its versatile chemical properties. It can undergo copolymerization reactions, form complexes with DNA, and react with various organic and inorganic substrates, leading to a wide array of products with potential applications in materials science, medicinal chemistry, and environmental remediation. Studies on its interactions, such as the spontaneous alternating copolymerization with methoxyallene, underline the potential of 4-Chlorophenyl isocyanate in polymer science (Jiro Mizuya et al., 1989).
Scientific Research Applications
Biomedical and Pharmaceutical Applications : A study described the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, which produces highly reactive polyamide with partial formation of -lactam derivatives. This has potential applications in biomedical and pharmaceutical fields due to its reactive nature and structural properties (Mizuya, Yokozawa, & Endo, 1989).
Industrial Chemical Synthesis : Another research focuses on the synthesis of N,N′-bis(4-chlorophenyl)urea with a 93% yield, which indicates its potential for various industrial applications (Hui, 2007).
Biological and Environmental Monitoring : A novel biomonitoring procedure was developed to determine isocyanate-specific albumin adducts in humans exposed to 4-chlorophenyl isocyanate, which helps in identifying individuals at risk of developing respiratory diseases from isocyanate exposure (Sabbioni, Dongari, & Kumar, 2010).
Agricultural Chemistry : 4-Chlorophenyl isocyanate's derivatives are used in the synthesis of agricultural chemicals, like chlorpropham 1, a potato pesticide. The study of its thermal decay provides insights into its behavior and mechanism, which is crucial for its safe and effective use (Smith, Müller, Sander, & Bucher, 2013).
Hazard and Health Risk Assessment : Due to its widespread use, particularly in polyurethane production, there's significant research on the mutagenic and carcinogenic potential of isocyanates, including 4-chlorophenyl isocyanate. Understanding these risks is essential for occupational safety and health regulations (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAKRBAJFHTIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID7040732 | |
Record name | 4-Chlorophenyl isocyanate | |
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Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline] | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | 4-Chlorophenyl isocyanate | |
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Boiling Point |
204 °C, BP: 116 °C at 45 mm Hg | |
Record name | 4-Chlorophenyl Isocyanate | |
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Flash Point |
110 °C, 230 °F | |
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Record name | 4-Chlorophenyl Isocyanate | |
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Solubility |
Soluble in organic solvents | |
Record name | 4-Chlorophenyl Isocyanate | |
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Density |
Density: 1.25 g/cu cm at 40 °C | |
Record name | 4-Chlorophenyl Isocyanate | |
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Vapor Pressure |
95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated) | |
Record name | 4-Chlorophenyl isocyanate | |
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Record name | 4-Chlorophenyl Isocyanate | |
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Product Name |
4-Chlorophenyl isocyanate | |
Color/Form |
Colorless to slightly yellow liquid or crystals, White solid or crystals | |
CAS RN |
104-12-1 | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | 4-Chlorophenyl isocyanate | |
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Record name | Benzene, 1-chloro-4-isocyanato- | |
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Record name | 4-chlorophenyl isocyanate | |
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Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | 4-Chlorophenyl Isocyanate | |
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Melting Point |
31.3 °C | |
Record name | 4-Chlorophenyl Isocyanate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
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Synthesis routes and methods
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Citations
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